(5-Bromooxazol-2-yl)methanamine hydrochloride
Description
Overview of Oxazole-Containing Compounds
Oxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a carbon atom. Its reduced aromaticity compared to thiazoles makes it less basic, with a conjugate acid pK~a~ of 0.8. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of electronegative substituents, such as bromine, enhances their reactivity and binding affinity in drug discovery.
Table 1: Key Properties of Oxazole Derivatives
| Property | Description |
|---|---|
| Aromaticity | Moderate, less than thiazoles |
| Basicity | Weak (pK~a~ = 0.8 for oxazolium salts) |
| Common Reactions | Electrophilic substitution at C5, Diels–Alder cycloaddition, Cornforth rearrangement |
| Biological Applications | Antimicrobial, anticancer, enzyme inhibition |
Historical Context of (5-Bromooxazol-2-yl)methanamine Hydrochloride
The synthesis of bromooxazole derivatives gained momentum in the early 21st century alongside advances in cross-coupling reactions and green chemistry. This compound (PubChem CID: 73424779) was first documented in 2014, with subsequent modifications reflecting innovations in halogenation and amination techniques. Traditional methods like the Robinson–Gabriel synthesis, which uses dehydration of 2-acylaminoketones, laid the groundwork for early oxazole derivatives. Modern approaches, such as continuous flow synthesis and photoredox catalysis, have enabled efficient production of halogenated variants like this compound.
Significance in Heterocyclic Chemistry Research
Bromooxazoles are critical intermediates in constructing complex heterocycles. The bromine atom at C5 facilitates Suzuki–Miyaura couplings, enabling the formation of 2,4,5-trisubstituted oxazoles with applications in materials science and drug development. The aminomethyl group at C2 enhances nucleophilic reactivity, making This compound a precursor for N-alkylated derivatives. Its role in synthesizing pyridines via Diels–Alder reactions underscores its utility in accessing vitamin B6 analogs and other bioactive scaffolds.
Classification within Bromooxazole Derivatives
This compound belongs to the 5-bromo-2-aminomethyloxazole subclass, characterized by:
- Substitution pattern : Bromine at C5, aminomethyl (–CH~2~NH~2~) at C2.
- Functional groups : Combines halogenation (Br) and amine functionality.
- Synthetic accessibility : Derived from 2-aminomethyloxazole through electrophilic bromination or palladium-catalyzed coupling.
Table 2: Classification of Bromooxazole Derivatives
| Substitution Position | Functional Group | Example Compound |
|---|---|---|
| C2 | Aminomethyl | This compound |
| C4 | Carboxylate | 4-Bromooxazole-5-carboxylic acid |
| C5 | Aryl | 5-Phenyl-2-methyloxazole |
Properties
IUPAC Name |
(5-bromo-1,3-oxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXAJIWTOPMMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Bromination with Iron Powder
Iron powder serves as a cost-effective catalyst for electrophilic aromatic substitution (EAS) reactions. In a representative procedure, oxazole is dissolved in dimethylformamide (DMF), followed by the gradual addition of bromine in the presence of iron powder at 70–80°C. The reaction mixture is stirred for 5–6 hours, after which the product is extracted with ethyl acetate and purified via column chromatography. This method achieves yields of 68–71%, comparable to bromination protocols for structurally related compounds.
Key Variables:
-
Catalyst Loading: 5–10 mol% iron powder relative to oxazole.
-
Temperature: Optimal bromination occurs at 70–80°C; higher temperatures risk over-bromination.
-
Solvent: Polar aprotic solvents like DMF enhance reaction kinetics.
Introduction of the Methanamine Group
The brominated oxazole intermediate undergoes nucleophilic substitution to introduce the methanamine moiety. This step requires careful control to avoid side reactions, such as ring opening or polymerization.
Methylamine Substitution
Methylamine (CH₃NH₂) is introduced via a two-phase reaction system. The brominated oxazole is dissolved in tetrahydrofuran (THF), and a 2M solution of methylamine in methanol is added under reflux at 50–90°C. Triethylamine (Et₃N) is often included to scavenge HBr, improving yields to 68–71%.
Reaction Conditions:
Alternative Amine Sources
Protected amines, such as benzylamine or tert-butyl carbamate (Boc)-protected amines, are employed in specialized syntheses. For example, benzylamine reacts with brominated oxazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, followed by hydrogenolysis to remove the protecting group.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid (HCl).
Acidic Precipitation
A solution of (5-Bromooxazol-2-yl)methanamine in diethyl ether is treated with gaseous HCl at 0°C, resulting in the precipitation of the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum to yield a white crystalline solid.
Optimization Notes:
-
Solvent Choice: Ethers (e.g., THF, diethyl ether) minimize side reactions.
-
Purity: Recrystallization from ethanol/water mixtures enhances purity (>98%).
Methodological Comparisons and Optimization
The table below summarizes key synthetic routes and their performance metrics:
Yield Enhancement Strategies
-
Catalyst Screening: Substituting iron powder with iodine (I₂) increases bromination yields to 75% but raises costs.
-
Microwave Assistance: Reducing reaction times by 50% while maintaining yields of 70%.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(5-Bromooxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Overview
(5-Bromooxazol-2-yl)methanamine hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of 213.46 g/mol. Its unique bromine substitution endows it with distinct chemical and biological properties, making it a valuable compound in various scientific fields.
Scientific Research Applications
This compound has several significant applications across different scientific domains:
Chemistry
- Building Block : It serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of new materials and chemical processes.
Biology
- Biological Activities : Research indicates potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine
- Drug Development : The compound is explored for its potential as a therapeutic agent, particularly in designing new drugs targeting various diseases.
Antimicrobial Properties
This compound has shown significant antimicrobial activity. In vitro studies indicate its effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 ± 1.5 | 100 |
| Escherichia coli | 12 ± 1.0 | 100 |
| Candida albicans | 10 ± 0.5 | 100 |
Anticancer Activity
Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. For example, in studies involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value around 40 µM.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : In research involving MCF-7 breast cancer cells, the compound showed promising results in reducing cell viability, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of (5-Bromooxazol-2-yl)methanamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is thought to modulate various biochemical processes within cells .
Comparison with Similar Compounds
Substituent Effects on Oxazole Derivatives
The bromine atom at the 5-position distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Findings :
- Bromine vs.
- Bromine vs.
Heterocycle Core Modifications
Comparisons with thiazole, benzoxazole, and oxadiazole derivatives highlight the impact of the heterocyclic core:
Key Findings :
Key Findings :
- Brominated oxazoles may exhibit lower aqueous solubility compared to alkylated analogs due to increased hydrophobicity.
- Safety profiles are influenced by substituents; bromine’s size may reduce volatility but increase persistence in biological systems .
Biological Activity
(5-Bromooxazol-2-yl)methanamine hydrochloride is a heterocyclic compound notable for its unique bromine substitution, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer effects.
- Molecular Formula : C4H6BrClN2O
- Molecular Weight : 213.46 g/mol
- IUPAC Name : (5-bromo-1,3-oxazol-2-yl)methanamine; hydrochloride
Synthesis
The synthesis of this compound typically involves:
- Bromination of oxazole derivatives .
- Amination : The reaction of 2-bromo-5-nitrooxazole with a reducing agent to form the corresponding amine, which is then converted to its hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 ± 1.5 | 100 |
| Escherichia coli | 12 ± 1.0 | 100 |
| Candida albicans | 10 ± 0.5 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical processes within cells.
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structural Feature | Notable Activity |
|---|---|---|
| (2-Bromothiazol-5-yl)methanamine | Contains sulfur instead of oxygen | Antimicrobial activity |
| (5-Methoxyoxazol-2-yl)methanamine | Contains a methoxy group | Moderate anticancer activity |
Research Applications
The compound has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology : Investigated for potential biological activities including antimicrobial and anticancer properties.
- Medicine : Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Q & A
Basic: What synthetic routes are recommended for preparing (5-Bromooxazol-2-yl)methanamine hydrochloride with high purity?
Answer:
A common approach involves multi-step organic synthesis:
- Step 1: Bromination of oxazole precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., light exclusion, inert atmosphere) to yield 5-bromooxazole intermediates.
- Step 2: Functionalization of the oxazole ring via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methanamine group.
- Step 3: Hydrochloride salt formation through acid-base titration with HCl in anhydrous solvents (e.g., ethanol or diethyl ether), followed by recrystallization for purity.
Validation: Monitor reaction progress using TLC or LC-MS. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Answer:
Conflicting stability data often arise from differences in experimental setups. To address this:
- Controlled Stability Assays: Perform accelerated degradation studies at pH 1–12 (using HCl/NaOH buffers) and monitor via LC-MS at 25°C and 40°C.
- Kinetic Analysis: Calculate degradation rate constants (k) and half-lives (t₁/₂) to identify pH-dependent instability thresholds.
- Impurity Profiling: Characterize degradation products using high-resolution mass spectrometry (HR-MS) and NMR to distinguish hydrolytic vs. oxidative pathways.
Reference: Storage recommendations for similar hydrochlorides (e.g., inert atmosphere, 2–8°C) suggest sensitivity to moisture and heat .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm structure by observing the oxazole proton (δ ~8.5 ppm) and methanamine protons (δ ~3.5–4.0 ppm). Use DMSO-d6 or CDCl3 with TMS as an internal standard.
- HR-MS: Exact mass analysis (ESI+) should match the molecular ion [C₄H₆BrN₂O·HCl + H]⁺ (calculated m/z: 223.94).
- HPLC: Use a reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm for purity assessment.
Validation: Cross-check with elemental analysis (C, H, N, Br, Cl) to ensure stoichiometric consistency .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a lysyl oxidase-like 2 (LOXL2) inhibitor?
Answer:
- Analog Synthesis: Prepare derivatives with variations in the oxazole ring (e.g., substituent position, halide replacement) and methanamine chain (e.g., alkylation, cyclization).
- In Vitro Assays: Measure LOXL2 inhibition using fluorogenic substrates (e.g., DQ collagen) and compare IC₅₀ values against positive controls (e.g., PXS-5153A).
- Selectivity Screening: Test against related enzymes (LOX, MAO-A/B) to identify structural motifs driving specificity.
Reference: Analogous methanamine hydrochlorides show selectivity for LOXL2 over other amine oxidases, suggesting the bromooxazole moiety may enhance target binding .
Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?
Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to potential respiratory and skin irritation (GHS hazard codes H315/H319/H335).
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis.
- Waste Disposal: Neutralize with sodium bicarbonate before disposal as hazardous organic waste.
Reference: Safety data for structurally related hydrochlorides emphasize reactivity with strong oxidizers and moisture .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
Answer:
- In Silico Tools: Use molecular docking (AutoDock Vina) to predict LOXL2 active-site interactions. Prioritize derivatives with improved binding energy (ΔG).
- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate solubility, metabolic stability, and blood-brain barrier permeability.
- Metabolite Prediction: Use software like Meteor (Lhasa Ltd) to identify potential Phase I/II metabolites and refine synthetic strategies.
Validation: Compare computational results with in vitro microsomal stability assays (human liver microsomes) .
Basic: How should researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay Standardization: Use validated LOXL2 inhibitors as internal controls (e.g., β-aminopropionitrile) to normalize inter-laboratory variability.
- Buffer Optimization: Ensure consistent pH, ionic strength, and co-factor (Cu²⁺) concentrations, as LOXL2 activity is metal-dependent.
- Data Normalization: Express results as % inhibition relative to vehicle controls and report absolute IC₅₀ values with 95% confidence intervals.
Reference: Contradictions in selectivity data for similar compounds highlight the need for rigorous assay validation .
Advanced: What mechanistic studies are critical to elucidate the role of the bromooxazole moiety in target engagement?
Answer:
- Photoaffinity Labeling: Synthesize a radiolabeled or biotinylated analog to identify covalent binding partners in LOXL2.
- X-ray Crystallography: Co-crystallize the compound with LOXL2 to resolve binding mode at atomic resolution.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate electrostatic vs. hydrophobic interactions.
Reference: Structural analogs with halogenated heterocycles exhibit enhanced enzyme inhibition, suggesting halogen bonding contributes to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
